Cas no 1881844-13-8 (1-Heptene, 4-(chloromethyl)-4-methyl-)

1-Heptene, 4-(chloromethyl)-4-methyl- 化学的及び物理的性質
名前と識別子
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- 1-Heptene, 4-(chloromethyl)-4-methyl-
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- インチ: 1S/C9H17Cl/c1-4-6-9(3,8-10)7-5-2/h4H,1,5-8H2,2-3H3
- InChIKey: KNVAVTMGZRKOHI-UHFFFAOYSA-N
- ほほえんだ: C=CCC(CCl)(C)CCC
1-Heptene, 4-(chloromethyl)-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675945-5.0g |
4-(chloromethyl)-4-methylhept-1-ene |
1881844-13-8 | 5.0g |
$3687.0 | 2023-03-11 | ||
Enamine | EN300-675945-0.5g |
4-(chloromethyl)-4-methylhept-1-ene |
1881844-13-8 | 0.5g |
$1221.0 | 2023-03-11 | ||
Enamine | EN300-675945-0.1g |
4-(chloromethyl)-4-methylhept-1-ene |
1881844-13-8 | 0.1g |
$1119.0 | 2023-03-11 | ||
Enamine | EN300-675945-1.0g |
4-(chloromethyl)-4-methylhept-1-ene |
1881844-13-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675945-0.05g |
4-(chloromethyl)-4-methylhept-1-ene |
1881844-13-8 | 0.05g |
$1068.0 | 2023-03-11 | ||
Enamine | EN300-675945-0.25g |
4-(chloromethyl)-4-methylhept-1-ene |
1881844-13-8 | 0.25g |
$1170.0 | 2023-03-11 | ||
Enamine | EN300-675945-10.0g |
4-(chloromethyl)-4-methylhept-1-ene |
1881844-13-8 | 10.0g |
$5467.0 | 2023-03-11 | ||
Enamine | EN300-675945-2.5g |
4-(chloromethyl)-4-methylhept-1-ene |
1881844-13-8 | 2.5g |
$2492.0 | 2023-03-11 |
1-Heptene, 4-(chloromethyl)-4-methyl- 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
1-Heptene, 4-(chloromethyl)-4-methyl-に関する追加情報
Introduction to 1-Heptene, 4-(chloromethyl)-4-methyl- (CAS No. 1881844-13-8)
The compound 1-Heptene, 4-(chloromethyl)-4-methyl- (CAS No. 1881844-13-8) is a versatile organic molecule that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This seven-carbon aliphatic hydrocarbon features a unique structure with a chloromethyl substituent at the fourth carbon and a methyl group at the same position, making it a valuable intermediate in the synthesis of more complex molecules.
From a chemical perspective, the presence of both a double bond and a chloromethyl group imparts distinct reactivity to this compound. The double bond allows for addition reactions, while the chloromethyl group serves as a nucleophilic center for various functionalization strategies. These characteristics make 1-Heptene, 4-(chloromethyl)-4-methyl- an intriguing candidate for applications in drug development, polymer chemistry, and material science.
In recent years, there has been growing interest in the use of such intermediates in the synthesis of bioactive molecules. The structural motif of 1-Heptene, 4-(chloromethyl)-4-methyl- has been explored in several studies as a precursor for more complex scaffolds. For instance, researchers have utilized this compound to develop novel heterocyclic compounds with potential pharmaceutical applications. The ability to introduce diverse functional groups into the heptene backbone allows for the creation of molecules with tailored biological activities.
One notable application of 1-Heptene, 4-(chloromethyl)-4-methyl- is in the synthesis of chiral compounds. The presence of a stereocenter at the fourth carbon enables the preparation of enantiomerically pure derivatives, which are crucial in pharmaceuticals where stereochemistry often dictates efficacy and safety. Recent advances in asymmetric synthesis have leveraged this compound to produce high-value chiral intermediates for drug candidates.
The chloromethyl group in 1-Heptene, 4-(chloromethyl)-4-methyl- also plays a critical role in cross-coupling reactions, which are fundamental to modern synthetic chemistry. Reactions such as Suzuki-Miyaura and Heck couplings have been employed to incorporate this intermediate into larger molecular frameworks. These transformations have been particularly useful in constructing complex natural product analogs and drug-like molecules.
From an industrial standpoint, 1-Heptene, 4-(chloromethyl)-4-methyl- has found utility in the production of specialty chemicals and polymers. Its reactivity allows for the creation of monomers that can be polymerized into materials with unique properties. For example, researchers have explored its use in synthesizing copolymers that exhibit enhanced thermal stability or biodegradability, which are desirable traits for various industrial applications.
The compound's role in medicinal chemistry has been further highlighted by its incorporation into several lead compounds under investigation. By serving as a building block, 1-Heptene, 4-(chloromethyl)-4-methyl- has contributed to the discovery of novel therapeutic agents targeting various diseases. The flexibility offered by its structure allows medicinal chemists to modify its core framework while retaining key pharmacophoric elements essential for biological activity.
Recent computational studies have also shed light on the mechanistic aspects of reactions involving 1-Heptene, 4-(chloromethyl)-4-methyl-. These studies have provided insights into how its unique functional groups interact with other molecules during chemical transformations. Such knowledge is invaluable for optimizing synthetic routes and improving yields in large-scale production.
In conclusion,1-Heptene, 4-(chloromethyl)-,4-methyl, (CAS No. 1881844-13-8) is a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features enable diverse chemical transformations, making it an indispensable tool for researchers in organic synthesis, pharmaceutical development, and materials science. As our understanding of its reactivity continues to grow, this molecule is poised to play an even greater role in advancing scientific innovation.
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